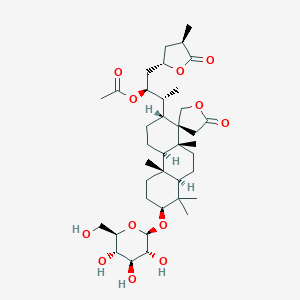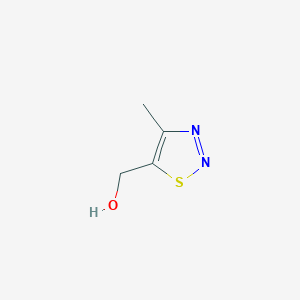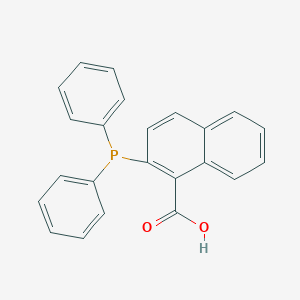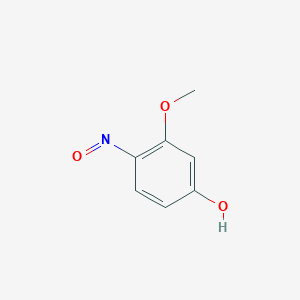![molecular formula C12H16N2O2 B070291 tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate CAS No. 176240-36-1](/img/structure/B70291.png)
tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, agriculture, and industry. This compound is also known as tBoc-protected guanidine or Boc-guanidine and is widely used as a building block for the synthesis of different molecules.
Aplicaciones Científicas De Investigación
Tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate has a wide range of scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where it is used as a building block for the synthesis of various biologically active molecules. For example, tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate has been used to synthesize guanidine-containing compounds that exhibit potent antiviral, antibacterial, and antitumor activities.
In addition to medicinal chemistry, tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate has also been used in the field of agriculture to synthesize guanidine-containing herbicides. These herbicides have shown promising results in controlling the growth of weeds and improving crop yields.
Mecanismo De Acción
Tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate exerts its biological activity through its ability to bind to specific receptors or enzymes in the body. For example, guanidine-containing compounds synthesized from tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate have been shown to inhibit the activity of enzymes involved in viral replication, leading to their antiviral activity.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate depend on the specific molecule synthesized from it. However, some common effects include the inhibition of enzyme activity, the disruption of cellular processes, and the induction of cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one of the limitations is that the synthesis method can be time-consuming and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the use of tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate in scientific research. One direction is the synthesis of novel guanidine-containing compounds with improved biological activity. Another direction is the development of new applications for tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate in areas such as materials science and nanotechnology. Finally, the use of tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate in combination with other compounds for synergistic effects is also an area of interest.
Métodos De Síntesis
Tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate can be synthesized by reacting tert-butyl carbamate with phenyl isocyanate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product. This synthesis method is relatively simple and yields high purity tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate.
Propiedades
Número CAS |
176240-36-1 |
|---|---|
Nombre del producto |
tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate |
Fórmula molecular |
C12H16N2O2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-10(13)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,13,14,15) |
Clave InChI |
SQEPNRRWBXSKJF-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)/N=C(\C1=CC=CC=C1)/N |
SMILES |
CC(C)(C)OC(=O)N=C(C1=CC=CC=C1)N |
SMILES canónico |
CC(C)(C)OC(=O)N=C(C1=CC=CC=C1)N |
Sinónimos |
Carbamic acid, (iminophenylmethyl)-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



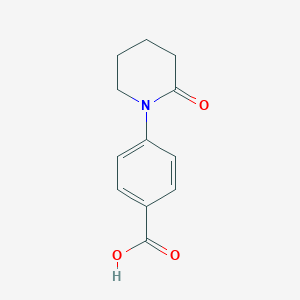
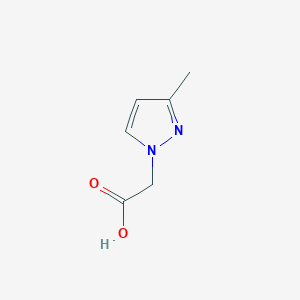
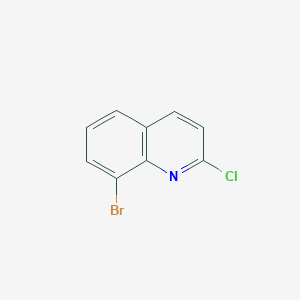
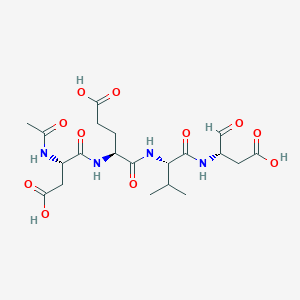

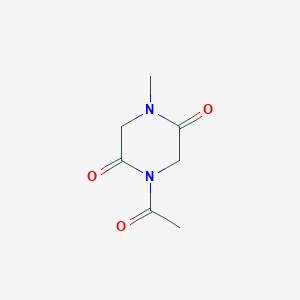
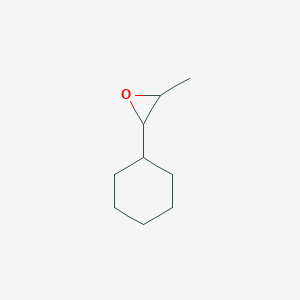
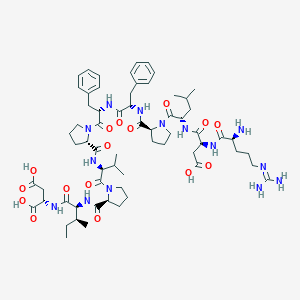
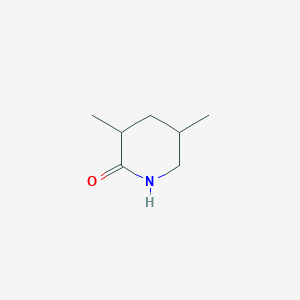
![3-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B70234.png)
